3-Methoxybenzene-1,2-diamine; sulfuric acid

Description

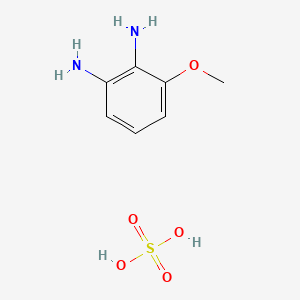

3-Methoxybenzene-1,2-diamine (CAS 37466-89-0) is an aromatic diamine with the molecular formula C₇H₁₀N₂O. It features a benzene ring substituted with two amine groups (-NH₂) and a methoxy (-OCH₃) group at the 3-position. This compound is a key intermediate in synthesizing heterocyclic compounds like benzimidazoles and quinoxalines, particularly in pharmaceutical and materials chemistry . Its purity (>95%) and stability under controlled storage (-20°C) make it suitable for high-precision syntheses .

Sulfuric acid (H₂SO₄), a mineral acid with a molecular weight of 98.078 g/mol, is widely used as a catalyst, dehydrating agent, and solvent in organic synthesis . It is critical in diazotization, cyclization, and acid-catalyzed condensations, often enhancing reaction rates and yields due to its strong acidity and hygroscopic nature .

Properties

IUPAC Name |

3-methoxybenzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFXCPZOBQIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149354 | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110680-93-8 | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 3-nitroanisole using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding 3-Methoxybenzene-1,2-diamine as the product .

Industrial Production Methods

In industrial settings, the production of 3-Methoxybenzene-1,2-diamine often involves the catalytic hydrogenation of 3-nitroanisole. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient reduction .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Dyes and Pigments

3-Methoxybenzene-1,2-diamine; sulfuric acid serves as an important intermediate in the production of dyes and pigments. Its ability to form stable azo compounds makes it valuable in the textile industry for dyeing fabrics. The compound's reactivity allows for the introduction of various functional groups, which can modify color properties.

| Application | Description |

|---|---|

| Dye Production | Used to synthesize azo dyes for textiles. |

| Pigment Manufacturing | Acts as an intermediate for pigment formulations. |

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for synthesizing more complex molecules. Its nucleophilic amine groups can react with electrophiles in various substitution reactions, making it useful in synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Example |

|---|---|

| Nucleophilic Substitution | Formation of substituted aromatic compounds. |

| Coupling Reactions | Synthesis of biaryl compounds. |

Potential Therapeutic Uses

Research indicates that this compound may interact with biological molecules, suggesting potential therapeutic applications. Studies on its interaction with various enzymes and receptors could unveil new drug candidates or therapeutic strategies.

Case Study: Interaction with Biological Molecules

- Objective : To investigate the reactivity of this compound with enzyme targets.

- Findings : Preliminary results show that the compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-Methoxybenzene-1,2-diamine involves its interaction with molecular targets such as 5-HT4 receptors. It acts as an antagonist, inhibiting the receptor’s activity, which can lead to anti-inflammatory effects. Additionally, its osmotic properties help in binding water molecules, preventing water loss from cells and increasing cell volume .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Methoxybenzene-1,2-diamine with structurally related diamines and their sulfuric acid adducts:

Reactivity and Catalytic Behavior

- 3-Methoxybenzene-1,2-diamine: Reacts with 1,2-diketones in ethanol under sulfuric acid catalysis to form benzimidazole derivatives at room temperature . The methoxy group enhances electron density, moderating reactivity compared to unsubstituted benzene-1,2-diamine.

- Benzene-1,2-diamine: Undergoes diazotization with nitrous acid (generated from NaNO₂ and H₂SO₄) to form 1H-benzotriazoles, critical in polymer stabilization .

- 4-Nitrobenzene-1,2-diamine: The electron-withdrawing nitro group reduces nucleophilicity, requiring harsher conditions (e.g., glyoxylic acid in methanol) for quinoxaline formation .

Sulfuric Acid Adducts and Catalytic Efficiency

- 3-Methoxybenzene-1,2-diamine + H₂SO₄ : Forms stable intermediates in cyclization reactions. For example, concentrated H₂SO₄ at 50°C facilitates the synthesis of benzo[4,5]imidazo[2,1-b]thiazole derivatives .

- Ethylenediamine sulfate : Acts as a bifunctional catalyst in click chemistry, though less efficient than H₂SO₄ in acid-mediated condensations .

- Molybdate sulfuric acid (MSA) : Outperforms H₂SO₄ in synthesizing gem-bisamides and benzimidazoles, offering higher yields (85–95%) and recyclability .

Research Findings and Data

Environmental and Economic Impact

Biological Activity

3-Methoxybenzene-1,2-diamine; sulfuric acid, also known as ar-methoxy-benzenediamine sulfate, is a compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₇H₁₂N₂O₅S

- Molecular Weight : 236.25 g/mol

- Structure : The compound features a methoxy group attached to a benzene ring, with two amine groups at the 1 and 2 positions. The presence of sulfuric acid enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- 5-HT4 Receptor Antagonism : This compound acts as an antagonist to the 5-HT4 receptor, which may contribute to its anti-inflammatory effects. By inhibiting this receptor's activity, it can modulate serotonin signaling pathways involved in inflammation and pain responses.

- Osmotic Properties : Its ability to bind water molecules can help maintain cellular hydration and increase cell volume, potentially aiding in tissue repair processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its potential in treating conditions like asthma and other inflammatory diseases. The compound's mechanism involves reducing pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of this compound in a murine model.

- Method : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.

- Results : A significant reduction in paw edema was observed compared to the control group, indicating potent anti-inflammatory activity.

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzene-1,3-diamine sulfate | C₇H₁₂N₂O₅S | Different substitution pattern on benzene |

| 2-Methoxybenzene-1,4-diamine sulfate | C₇H₁₂N₂O₅S | Different substitution pattern on benzene |

| 3-Aminobenzenesulfonic acid | C₆H₇N₂O₃S | Contains a sulfonic acid group |

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

Q & A

What are common synthetic routes for benzotriazoles using 3-Methoxybenzene-1,2-diamine and sulfuric acid?

Benzotriazoles are typically synthesized via diazotization of benzene-1,2-diamine derivatives. For 3-Methoxybenzene-1,2-diamine, sulfuric acid acts as a proton source and catalyst. The process involves reacting the diamine with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) to form diazonium intermediates, which cyclize to yield 1-substituted benzotriazoles. Solvent choice (e.g., ethanol) and temperature control are critical to suppress side reactions. This method supports diverse substitutions on the benzotriazole core, with yields influenced by electronic effects of substituents .

How does sulfuric acid concentration influence the yield of heterocyclic compounds in condensation reactions?

Sulfuric acid concentration directly impacts reaction kinetics and product selectivity. Higher H₂SO₄ concentrations (e.g., ≥95%) enhance protonation of carbonyl groups in substrates like 1,3-diketones, accelerating nucleophilic attack by diamines. However, excessive acid can lead to over-protonation, reducing substrate solubility or promoting side reactions (e.g., hydrolysis). Optimal concentrations (e.g., 70-80% v/v) balance catalytic activity and stability of intermediates, as demonstrated in the synthesis of pyrroles and quinoxalines. Systematic titration of acid levels during reaction optimization is recommended .

What mechanistic insights explain the role of sulfuric acid in condensation reactions involving ortho-diamines?

Sulfuric acid facilitates two key steps: (1) activation of carbonyl groups (e.g., in diketones or aldehydes) via protonation, increasing electrophilicity; and (2) stabilization of intermediates (e.g., imine or enamine species). For example, in quinoxaline synthesis, protonated 1,2-diketones react with 3-Methoxybenzene-1,2-diamine to form a diimine intermediate, which undergoes cyclization and dehydration. Isotopic labeling studies (e.g., ¹⁸O or ²H) confirm that acid-catalyzed dehydration is rate-limiting. Kinetic isotope effects (KIEs) and DFT simulations further validate the proposed pathways .

How do diamine-sulfuric acid systems contribute to atmospheric nucleation, and what experimental approaches validate this?

Diamines enhance sulfuric acid-driven nucleation by stabilizing critical clusters via hydrogen bonding and electrostatic interactions. Flow reactor experiments show that 3-Methoxybenzene-1,2-diamine increases nucleation rates by 10–100× compared to monoamines. Key methods include:

- Mass spectrometry (CIMS) : Quantifies cluster composition and stability.

- Differential Mobility Analyzers (DMAs) : Measures particle size distributions.

- Field campaigns : Ambient measurements (e.g., in Atlanta, GA) correlate diamine concentrations (pptv levels) with nucleation events.

Controlled laboratory releases (e.g., acid/hydrocarbon emulsions) replicate industrial conditions, showing >90% acid capture efficiency under atmospheric pressure .

What analytical techniques are recommended for characterizing intermediates in sulfuric acid-catalyzed diamine reactions?

- Titration : Quantifies acid concentration and monitors consumption (phenolphthalein endpoint) .

- Isotopic labeling (¹⁴C, ²H) : Tracks carbon flux in decarbonylation reactions (e.g., formic acid decomposition in H₂SO₄) .

- UV-Vis spectroscopy : Detects intermediates like conjugated imines (λ = 300–400 nm).

- NMR (¹H/¹³C) : Resolves regioselectivity in cyclization steps (e.g., distinguishing 1,2- vs. 1,3-substituted products).

- HPLC-MS : Identifies byproducts (e.g., sulfonated derivatives) and quantifies reaction purity .

What are the optimal conditions for synthesizing quinoxalines from 3-Methoxybenzene-1,2-diamine?

- Catalyst : Molybdate sulfuric acid (MSA, 5 mol%) in ethanol at room temperature.

- Substrate ratio : 1:1 molar ratio of diamine to 1,2-diketone.

- Solvent : Ethanol enhances solubility and stabilizes intermediates.

- Reaction time : 2–4 hours, monitored by TLC.

Yields exceed 85% for electron-rich and electron-poor diketones. Microwave-assisted methods reduce time to <30 minutes but require precise temperature control .

How do heterogeneous acid catalysts compare to sulfuric acid in diamine reactions?

Heterogeneous catalysts (e.g., alumina-sulfuric acid, MSA) offer advantages:

- Reusability : >5 cycles without significant activity loss.

- Reduced corrosion : Minimizes reactor damage.

- Green chemistry : Lower E-factor (waste-to-product ratio) due to solvent-free conditions.

However, homogeneous H₂SO₄ provides higher turnover frequencies (TOFs) in reactions requiring strong Brønsted acidity. Hybrid approaches (e.g., immobilized sulfuric acid on silica) balance efficiency and sustainability .

What safety considerations are crucial when handling sulfuric acid in diamine reactions?

- Containment : Use fume hoods and acid-resistant equipment (e.g., PTFE-lined reactors).

- Neutralization protocols : Immediate treatment of spills with NaHCO₃ or CaCO₃.

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and aprons.

- Ventilation : Prevents accumulation of toxic fumes (e.g., SO₃).

- Waste disposal : Segregate acid waste for neutralization before disposal. Experimental setups should include emergency showers and eyewash stations 18.

如何打好化学基础-硫方程式梳理第二弹,速速收藏12:59

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.